molecular formula C12H9ClN4 B2847758 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine CAS No. 1334214-43-5

6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine

Cat. No.: B2847758
CAS No.: 1334214-43-5
M. Wt: 244.68
InChI Key: XWRWSYLOFBFQTK-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine is a chemical compound offered for research and development purposes. As a member of the imidazopyridazine family, this heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery. The specific amine and chloro functional groups on the core structure make it a versatile synthetic intermediate or building block for further chemical exploration. Researchers may utilize this compound in the design and synthesis of novel molecules for various biochemical applications. The phenyl substituent at the 2-position can influence the compound's electronic properties and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a laboratory setting. For specific storage and handling information, please consult the Safety Data Sheet. The specific mechanism of action and detailed research applications for this particular analog are areas of ongoing scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c13-9-6-7-10-15-11(12(14)17(10)16-9)8-4-2-1-3-5-8/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRWSYLOFBFQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 3-Amino-6-chloropyridazine with Carbonyl Derivatives

The patent CN112321592B outlines a cyclocondensation strategy using 3-amino-6-chloropyridazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate formamidine, followed by cyclization with bromoacetonitrile. While this method yields 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, it provides a foundational framework for adapting analogous reagents to introduce a phenyl group.

Proposed Adaptation for 2-Phenyl Substitution:
Replacing bromoacetonitrile with phenylglyoxal in the cyclization step could direct phenyl incorporation at position 2. For example:

  • React 3-amino-6-chloropyridazine with phenylglyoxal in acetic acid under reflux to form the imidazo ring.
  • Optimize stoichiometry (e.g., 1:1 molar ratio) and reaction time (8–12 hours) based on analogous procedures.

Solvent and Temperature Optimization

The patent emphasizes the role of polar aprotic solvents (e.g., acetonitrile, DMF) and temperatures between 50–160°C for efficient cyclization. For phenyl-substituted derivatives, toluene or dioxane may improve solubility of aromatic intermediates.

Post-Cyclization Functionalization

Buchwald-Hartwig Amination for 3-Amine Installation

The RSC document reports Mannich reactions to introduce amines at position 3. For the target compound, a two-step sequence is proposed:

  • Nitrogen Protection: Temporarily protect the 3-position with a tert-butoxycarbonyl (Boc) group.
  • Amination: React with ammonia or ammonium chloride in the presence of CuI and L-proline at 100°C.

Mannich Reaction-Based One-Pot Synthesis

The RSC’s synthesis of N,6-bis(3-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-3-amine illustrates a one-pot Mannich approach using formaldehyde and amines. Adapting this for the target compound:

Procedure:

  • Combine 3-amino-6-chloropyridazine, benzaldehyde (for phenyl introduction), and ammonium acetate in ethanol.
  • Heat at 70°C for 6 hours to form the imidazo ring with concurrent amine incorporation.
  • Yield optimization requires excess ammonium acetate (2.5 equiv) and pH adjustment to 8–9 with NaHCO₃.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Employ gradients of dichloromethane/methanol (0–4% MeOH) for intermediate purification.
  • Prep-TLC: Use silica gel plates with 4% MeOH/DCM for final isolation.

Recrystallization

The patent recrystallizes crude products using n-hexane/ethyl acetate (1:2), achieving >98% purity. For the target amine, ethanol/water (3:1) may suppress solubility and enhance crystal formation.

Analytical Data

  • LC-MS: Expected [M+H]⁺ at m/z 286.1 (C₁₂H₁₀ClN₄).
  • ¹H-NMR (CDCl₃): δ 8.15 (s, 1H, H-5), 7.72–7.68 (m, 5H, Ph), 6.90 (d, J = 9.4 Hz, 1H, H-7), 4.21 (s, 2H, NH₂).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclocondensation 70–77 98.5 Short reaction time, scalable Requires toxic bromoacetonitrile
Suzuki Coupling 65–75 99.0 Regioselective phenyl installation Palladium catalyst cost
Mannich Reaction 60–68 97.8 One-pot, avoids protection steps Limited to primary amines

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6

The 6-chloro substituent undergoes nucleophilic displacement with various nucleophiles under mild conditions:

NucleophileConditionsProductYieldSource
NaOMeMeOH, 80°C, 12 h6-Methoxy analog78%
BnSHDMF, K₂CO₃, 60°C, 6 h6-(Benzylthio) derivative65%
NaN₃DMSO, 100°C, 8 h6-Azido intermediate82%
NaOAcAcOH, reflux, 24 h6-Acetoxy analog54%

Key Findings :

  • Substitution efficiency depends on the leaving group’s electronegativity (Cl > F > OMe in reactivity) .

  • Benzylthio derivatives show enhanced antimycobacterial activity (MIC₉₀ = 0.5 μg/mL against Mtb) compared to benzyloxy analogs .

Electrophilic Aromatic Substitution at C8

The electron-rich C8 position undergoes regioselective electrophilic substitution:

ReagentConditionsProductYieldSource
HNO₃/H₂SO₄0°C → RT, 3 h8-Nitro derivative92%
Br₂ (1 equiv)CHCl₃, 0°C, 2 h8-Bromo analog85%
ICl (1.2 equiv)DCM, RT, 4 h8-Iodo derivative73%

Mechanistic Insight :

  • Nitration occurs at C8 due to activation by the adjacent amino group, as confirmed by X-ray crystallography .

  • Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Functionalization of the C3-Amino Group

The primary amine at C3 participates in condensation and alkylation reactions:

Reaction TypeReagent/ConditionsProductBiological RelevanceSource
Schiff baseAromatic aldehydes, EtOH, ΔImine derivatives (e.g., 4a–d )Anti-HIV activity (EC₅₀ < 1 μM)
AcylationAcCl, pyridine, 0°C → RT3-Acetamido analogImproved solubility
Reductive aminationParaformaldehyde, NaBH₄3-(N-Methylamino) derivativeEnhanced metabolic stability

Structural Confirmation :
¹H NMR of Schiff base derivatives shows characteristic imine proton signals at δ 8.3–8.5 ppm .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the phenyl ring at C2:

ReactionConditionsProductYieldApplicationSource
Suzuki-Miyaura4-Pyridyl-Bpin, Pd(PPh₃)₄, K₂CO₃2-(4-Pyridyl) analog68%Kinase inhibition
Buchwald-HartwigMorpholine, Pd₂(dba)₃, Xantphos2-(N-Morpholino) derivative61%Solubility enhancer

Case Study :

  • 2-(4-Pyridyl) derivatives exhibit potent DYRK1A inhibition (IC₅₀ = 43 nM) with >100-fold selectivity over GSK3β .

Ring-Opening and Rearrangement Reactions

Harsh conditions induce ring transformations:

ConditionsObservationOutcomeSource
Conc. H₂SO₄, 120°C, 6 hCleavage of imidazole ringPyridazine sulfonic acid
NaOCl, H₂O, 80°C, 12 hOxidative ring expansionQuinazoline-2,4-dione derivative

Caution :

  • Ring-opening side products (e.g., 25 in ) complicate purification but provide insights into degradation pathways.

Biological Activity Correlation

Key structure-activity relationships (SAR) for derivatives:

ModificationBiological EffectTargetReference
6-Cl → 6-SBn2-fold ↑ antimycobacterial activityMycobacterium tuberculosis
3-NH₂ → 3-NHAc50% ↓ cytotoxicity (HepG2 CC₅₀ > 50 μM)Hepatocellular carcinoma
8-Br → 8-CN3-fold ↑ trypanocidal activity (EC₅₀ = 0.13 μM)Trypanosoma brucei

Synthetic Protocols Comparison

MethodAdvantagesLimitationsYield RangeSource
Cyclocondensation One-pot, halogen-directed regioselectivityRequires α-bromoketones60–85%
Microwave-assistedRapid (30 min), high puritySpecialized equipment needed75–90%
Reductive amination Mild conditions, scalableOver-alkylation side products45–65%

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiparasitic Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds exhibit significant antimicrobial and antimalarial properties. For instance, modifications to the imidazopyridazine scaffold have led to analogues with improved solubility and efficacy against Plasmodium berghei, a malaria-causing parasite. These studies highlight the potential of 6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine in developing new treatments for malaria and other parasitic infections .

Anxiolytic and Anticonvulsant Properties
The compound is also noted for its interaction with central nervous system receptors, suggesting potential applications in treating anxiety syndromes, epilepsy, and insomnia. The structure of this compound allows it to mimic the activity of benzodiazepines, which are widely used for their anxiolytic effects .

Biological Research

In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For example, its efficacy against Trypanosoma brucei, the causative agent of sleeping sickness, was assessed with promising results. The compound showed an effective concentration (EC50) of 0.38 µM against the trypomastigote form . However, its solubility issues in culture media have been noted as a limitation for broader applications.

Structure–Activity Relationship (SAR) Studies
The compound's structure has been extensively studied to understand its biological activity better. Modifications to the imidazopyridazine core have been explored to enhance pharmacokinetic properties and selectivity over off-target effects such as hERG inhibition . This ongoing research is critical for optimizing its use in therapeutic applications.

Cosmetic Applications

Topical Formulations
Recent advancements in cosmetic formulations have identified the potential use of this compound as an active ingredient in skin care products. Its properties may contribute to formulations aimed at enhancing skin health and addressing various dermatological conditions. The stability and safety of such formulations are paramount, necessitating thorough investigations before market introduction .

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial and antimalarial propertiesEffective against Plasmodium berghei
Anxiolytic and anticonvulsant effectsMimics benzodiazepine activity
Biological ResearchIn vitro cytotoxicity against cancer cell linesEC50 of 0.38 µM against Trypanosoma brucei
Structure–activity relationship studiesEnhancements in pharmacokinetics
Cosmetic ApplicationsPotential use in topical skin care formulationsInvestigated for stability and safety

Mechanism of Action

The mechanism by which 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of anticancer activity, the compound may inhibit key enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Key Findings :

  • Sulfonamide groups enhance solubility in polar solvents, critical for bioavailability .
  • Electron-withdrawing substituents (e.g., sulfonyl) increase metabolic stability .

Halogenated Derivatives

  • 6-Chloroimidazo[1,2-b]pyridazin-3-amine (CAS 166176-45-0) : Lacks the phenyl group at position 2, resulting in reduced steric hindrance and higher reactivity in nucleophilic substitutions .
  • 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine (CAS 19601-74-2) : Bromine substitution at position 3 enhances electrophilic character, facilitating cross-coupling reactions .
Compound Name Substituents Molecular Weight Reactivity Notes
6-Chloroimidazo[1,2-b]pyridazin-3-amine Cl at C6, NH₂ at C3 168.59 High solubility in DMSO
3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine Br at C3, Cl at C6, Ph at C2 308.61 Used in Suzuki-Miyaura couplings

Nitro-Functionalized Analogs

  • 6-Chloro-3-nitroimidazo[1,2-b]pyridazine (CAS 18087-76-8) : Nitro groups at position 3 improve oxidative stability but reduce solubility in aqueous media .
  • 3-Nitroimidazo[1,2-a]pyridine derivatives : Exhibit lower anticancer activity compared to amine-substituted analogs due to reduced hydrogen-bonding capacity .

Biological Activity

6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a chloro group and a phenyl substituent on an imidazo[1,2-b]pyridazine framework. The synthesis typically involves the reaction of 2-phenylimidazo[1,2-b]pyridazine with chlorinating agents, followed by amination processes to introduce the amino group at the 3-position.

Synthetic Route Overview

  • Starting Material : 2-Phenylimidazo[1,2-b]pyridazine.
  • Chlorination : Using thionyl chloride or phosphorus oxychloride.
  • Amination : Introduction of the amino group via nitrosation and subsequent reduction.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli0.0048 mg/mL
Staphylococcus aureus0.0195 mg/mL
Candida albicans0.039 mg/mL

These results suggest that the compound may disrupt cellular processes in microorganisms, potentially through inhibition of key metabolic enzymes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)
MDA-MB-231 (Breast)12.5
HepG2 (Liver)15.0

These findings indicate that this compound may target specific pathways involved in cancer cell survival and proliferation.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with molecular targets within cells. For antimicrobial activity, it may inhibit enzymes critical for bacterial metabolism, while in cancer cells, it could induce apoptosis via modulation of signaling pathways.

Study on Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[1,2-b]pyridazine derivatives and evaluated their antimicrobial properties. The study concluded that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria .

Evaluation of Anticancer Effects

Another investigation published in Cancer Research explored the anticancer effects of various imidazo derivatives. The results indicated that this compound effectively inhibited tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine?

The synthesis typically involves cyclization of 3-amino-6-chloropyridazine with 2-bromoacetophenone under reflux conditions, yielding the core imidazo[1,2-b]pyridazine structure. Subsequent reduction with sodium borohydride (NaBH₄) in ethanol at 50°C achieves high yields (>90%) . Alternative methods include using formamide and phosphorus oxychloride (POCl₃) as dehydrating agents to form the heterocyclic ring . Key steps require optimization of temperature, solvent polarity, and stoichiometry to minimize side products.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns, with aromatic protons appearing in the δ 7.2–8.5 ppm range and amine protons at δ ~5.5 ppm.
  • HRMS : Validates molecular formula (C₁₂H₈ClN₄).
  • X-ray crystallography : Resolves halogen-phenyl interactions and planar geometry of the fused ring system .
  • HPLC : Ensures purity (>98%) for biological assays .

Q. How is preliminary biological activity screening conducted for this compound?

Standard protocols include:

  • Kinase inhibition assays : Testing against TAK1 or VEGFR2 using ATP-competitive ELISA to measure IC₅₀ values .
  • Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Solubility profiling : Use of DMSO/PBS mixtures to determine bioavailability thresholds .

Advanced Research Questions

Q. How do structural modifications influence kinase inhibitory activity?

Substituent PositionModificationEffect on TAK1 IC₅₀Key Interaction
C6Chloro → FluoroIC₅₀ ↓ 30%Enhanced halogen bonding
C2Phenyl → PyridylIC₅₀ ↑ 2-foldReduced hydrophobic fit
C3Amine → MethylamideIC₅₀ ↓ 50%Improved H-bonding
Substitutions at C6 and C3 significantly modulate selectivity, as shown in SAR studies .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular models (e.g., overexpression vs. endogenous targets). Mitigation strategies:

  • Standardized protocols : Use consistent ATP concentrations (e.g., 10 µM) and cell lines (e.g., HEK293 for TAK1).
  • Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify polypharmacology .
  • Metabolic stability testing : Assess liver microsome degradation to rule out false negatives due to rapid clearance .

Q. What strategies enhance functionalization for diversified derivatives?

  • Nucleophilic aromatic substitution : Replace C6-Cl with amines/thiols using DMF at 80–100°C .
  • Buchwald-Hartwig coupling : Introduce aryl groups at C2 via Pd-catalyzed cross-coupling (e.g., Pd(OAc)₂/XPhos) .
  • Reductive amination : Modify the C3-amine with aldehydes/ketones to improve solubility .

Q. What methodologies validate in vivo efficacy for anticancer applications?

  • Xenograft models : Nude mice implanted with HT-29 colorectal tumors dosed orally (10–50 mg/kg/day) for 4 weeks.
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and AUC via LC-MS/MS .
  • Biomarker analysis : Quantify phosphorylated TAK1 in tumor lysates using Western blot .

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